![molecular formula C7H6O3 B12541467 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- CAS No. 820986-24-1](/img/structure/B12541467.png)
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-
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Overview
Description
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a heterocyclic organic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings with varying degrees of saturation This specific compound features a carboxaldehyde group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.
Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.
Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agents Development
2H-Pyran derivatives are being explored for their potential as therapeutic agents. Research indicates that compounds derived from 2H-pyran structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For instance, the synthesis of new derivatives has shown promising results in inhibiting specific enzymes related to disease processes .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 2H-pyran exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disc diffusion methods, revealing effective inhibition zones compared to standard antibiotics .
Organic Synthesis
Intermediate in Organic Reactions
2H-Pyran-4-carboxaldehyde serves as an important intermediate in various organic synthesis reactions. It is utilized in the synthesis of more complex molecules through multicomponent reactions and cyclization processes. For example, it has been employed in the synthesis of tricyclic pyrone scaffolds which have shown cell-protective actions against oligomeric amyloid β peptide toxicity .
Data Table: Synthesis Pathways
Reaction Type | Starting Materials | Conditions | Yield (%) |
---|---|---|---|
Multicomponent Reaction | 4-Hydroxy-6-methyl-2H-pyran-2-one + Phenylglyoxal | Reflux in ethanol | 89 |
Cyclization | 3-Aminopyrone + Dibromocyclohexene | Triethylamine | 50 |
Nucleophilic Substitution | Tetrahydro-3-oxo-2H-pyran + Alkyl halides | Mild base conditions | Variable |
Biological Studies
Enzyme Inhibition Studies
The compound has been utilized in biological studies to explore its role as an enzyme inhibitor. Specific focus has been on its interaction with enzymes involved in metabolic pathways, which could lead to the development of new drug candidates for treating metabolic disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2H-Pyran derivatives with various biological targets. These studies help in understanding the mechanism of action and optimizing the structure for enhanced activity .
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Similar structure but with different substituents.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a carboxylate group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde:
Uniqueness
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.
Biological Activity
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-, also known as a derivative of the pyran family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound features a pyran ring with a carboxaldehyde and keto functional group, contributing to its reactivity and interaction with biological systems. The general structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain pyran derivatives show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4g | S. aureus | 0.25 µg/mL |
4j | E. coli | 0.30 µg/mL |
These findings indicate that modifications to the pyran structure can enhance antimicrobial efficacy, making it a candidate for further development in agrochemical applications .
Anticancer Activity
The anticancer potential of 2H-pyran derivatives has been explored extensively. Notably, compounds derived from this class have shown promising results in inhibiting cancer cell proliferation. For example, one study highlighted the induction of apoptosis in T47D breast cancer cells by a modified pyran derivative with an EC50 value of 0.08 µM .
Case Study: Inhibition of Colorectal Cancer Cells
A specific study investigated the effects of certain 4H-pyran derivatives on HCT-116 colorectal cancer cells. The results indicated:
- IC50 Values : Compounds 4d and 4k had IC50 values of 75.1 µM and 85.88 µM respectively.
- Mechanism : These compounds inhibited CDK2 activity and downregulated CDK2 gene expression, leading to reduced cell viability and induced apoptosis through caspase activation.
This suggests a mechanism where the structural features of the pyran derivatives play a critical role in their anticancer activity .
Antioxidant Activity
The antioxidant properties of 2H-pyran derivatives have also been evaluated. A study reported that certain compounds exhibited strong DPPH scavenging abilities, with EC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT):
Compound | EC50 Value (mM) |
---|---|
4g | 0.072 |
4j | 0.074 |
BHT | 0.089 |
These results indicate that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Properties
CAS No. |
820986-24-1 |
---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-methyl-2-oxopyran-4-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |
InChI Key |
NAEYUOIQSWAXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=COC1=O)C=O |
Origin of Product |
United States |
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